Product packaging for Methanesulfonamide, N,N-dioctyl-(Cat. No.:CAS No. 138507-14-9)

Methanesulfonamide, N,N-dioctyl-

Cat. No.: B14280863
CAS No.: 138507-14-9
M. Wt: 319.5 g/mol
InChI Key: XHHHTXDICJDRSR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century, not in medicine, but in the dye industry. In 1932, the German chemical trust IG Farben patented a red azo dye, Prontosil. wikipedia.orgslideshare.net It was later discovered by Gerhard Domagk that Prontosil exhibited remarkable antibacterial activity in vivo, a finding that earned him the 1939 Nobel Prize in Physiology or Medicine. openaccesspub.org Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This discovery marked the dawn of the sulfa drugs, the first class of broadly effective systemic antibacterial agents, predating the antibiotic revolution. wikipedia.orgresearchgate.net

The initial success of sulfanilamide against bacterial infections, such as those caused by Streptococcus and Staphylococcus, spurred the synthesis of thousands of derivatives in the following decades. wikipedia.orgajchem-b.com This extensive research led to the development of sulfonamides with improved efficacy and a wider spectrum of activity. wikipedia.org Beyond their antimicrobial properties, the versatility of the sulfonamide functional group (R-SO₂NR'R") led to its incorporation into a vast array of therapeutic agents. wikipedia.orgnih.gov Researchers found that modifications to the sulfonamide core could yield compounds with diverse pharmacological activities, including diuretics, hypoglycemic agents, anti-inflammatory drugs, and anticonvulsants. openaccesspub.orgijpsjournal.comnih.gov

The evolution of sulfonamide chemistry also saw advancements in synthetic methodologies, making these compounds more accessible and their production more efficient and safer. ajchem-b.comresearchgate.net Today, the sulfonamide moiety remains a cornerstone in medicinal chemistry and drug development, with ongoing research exploring new derivatives and applications. ajchem-b.comresearchgate.netthieme-connect.com

Structural Features and Chemical Reactivity Foundations

The sulfonamide functional group consists of a sulfonyl group (O=S=O) directly attached to a nitrogen atom. wikipedia.org In the case of N,N-dioctylmethanesulfonamide, the sulfonyl group is part of a methanesulfonyl group (CH₃SO₂), and the nitrogen atom is disubstituted with two n-octyl groups ((C₈H₁₇)₂). This N,N-disubstituted nature significantly influences its chemical properties.

The geometry around the sulfur atom in a sulfonamide is tetrahedral. The presence of the electron-withdrawing sulfonyl group makes the nitrogen atom significantly less basic compared to amines. In primary and secondary sulfonamides, the hydrogen(s) on the nitrogen are acidic. However, in a tertiary sulfonamide like N,N-dioctylmethanesulfonamide, there are no acidic protons on the nitrogen, rendering it non-acidic.

The chemical reactivity of sulfonamides is diverse. The classic laboratory synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgresearchgate.net For an N,N-disubstituted sulfonamide like the dioctyl derivative, this would involve reacting methanesulfonyl chloride with dioctylamine.

CH₃SO₂Cl + HN(C₈H₁₇)₂ → CH₃SO₂N(C₈H₁₇)₂ + HCl

Recent advancements in synthetic chemistry have provided alternative and more efficient methods for N-alkylation of sulfonamides, including catalysis with transition metals like iron and manganese. ionike.comacs.org These methods often utilize alcohols as alkylating agents, which are more environmentally benign than alkyl halides. ionike.com The sulfonamide group itself is generally stable to hydrolysis and resistant to both reduction and oxidation, contributing to its prevalence in drug design. thieme-connect.com The two long octyl chains in N,N-dioctylmethanesulfonamide impart significant lipophilicity to the molecule, which would dictate its solubility and interaction with nonpolar environments.

Table 1: General Physicochemical Properties of N,N-Disubstituted Sulfonamides

PropertyGeneral ObservationRelevance to N,N-Dioctylmethanesulfonamide
Physical State Often crystalline solids or high-boiling liquids. wikipedia.orgLikely a liquid or low-melting solid at room temperature due to the long, flexible alkyl chains.
Solubility Varies greatly with the nature of the R groups.The two octyl groups would make it highly soluble in nonpolar organic solvents and poorly soluble in water.
Boiling Point Generally high due to polarity and molecular weight.Expected to have a high boiling point.
Acidity/Basicity The nitrogen is non-basic. No acidic protons on the nitrogen.Aneutral compound.
Hydrogen Bonding Cannot act as a hydrogen bond donor. Can act as a hydrogen bond acceptor via the sulfonyl oxygens.The sulfonyl oxygens can participate in hydrogen bonding.

Broad Academic Relevance and Research Trajectories

While direct research on N,N-dioctylmethanesulfonamide is not prominent, the broader class of sulfonamides is a subject of intense academic and industrial research. The sulfonamide moiety is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities. ajchem-b.comresearchgate.net Research trajectories for sulfonamides are extensive and include:

Antimicrobial Agents: Although resistance is an issue, sulfonamides, often in combination with other drugs like trimethoprim, are still used for various bacterial infections. nih.gov Research continues to explore new sulfonamide derivatives to combat drug-resistant microbes. scispace.com

Anticancer Agents: Many sulfonamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of enzymes like carbonic anhydrase, which is overexpressed in certain tumors. ajchem-b.comscispace.com

Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in the design of inhibitors for various enzymes, including proteases, kinases, and carbonic anhydrases. researchgate.netscispace.com

Organic Synthesis: Sulfonamides serve as important intermediates and protecting groups in organic synthesis. nih.gov The development of new methods for the synthesis and functionalization of sulfonamides is an active area of research. thieme-connect.comresearchgate.net

Materials Science: The properties of sulfonamides are being explored in the context of new materials. For instance, sultams, which are cyclic sulfonamides, have been investigated as emitters for organic electronics. wikipedia.org

The lipophilic nature of the dioctyl groups in N,N-dioctylmethanesulfonamide could make it a candidate for applications where transport across lipid membranes or partitioning into nonpolar phases is desired.

Current State-of-the-Art in N,N-Dioctylmethanesulfonamide Studies

Specific, in-depth studies focusing solely on N,N-dioctylmethanesulfonamide are scarce in publicly available academic literature. Its investigation is likely embedded within broader studies on the synthesis and properties of long-chain N,N-dialkylsulfonamides or as part of larger compound libraries for screening purposes.

The current state-of-the-art in sulfonamide research is characterized by several key trends:

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable and environmentally friendly methods for synthesizing sulfonamides, such as using catalytic systems that avoid hazardous reagents. thieme-connect.comresearchgate.net

Novel Biological Targets: Researchers are continuously exploring new biological targets for sulfonamide-based drugs, expanding their therapeutic potential beyond traditional applications. nih.govscispace.com This includes their investigation as antiviral and anti-inflammatory agents. ajchem-b.comresearchgate.net

Hybrid Molecules: A modern approach involves creating hybrid molecules that incorporate a sulfonamide moiety along with other pharmacologically active scaffolds to develop agents with dual or enhanced activity. nih.gov

Advanced Synthetic Methods: The development of novel synthetic strategies, including C-H functionalization and cross-coupling reactions, is enabling the more efficient and versatile synthesis of complex sulfonamides. thieme-connect.comresearchgate.net Recent research has also highlighted innovative methods like nitrogen atom insertion for heterocycle synthesis and the use of machine learning for reaction prediction. rsc.orgrsc.org

While N,N-dioctylmethanesulfonamide itself is not at the forefront of these research trends, the foundational knowledge and advanced synthetic tools being developed for the broader sulfonamide class could be readily applied to investigate its potential properties and applications in the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37NO2S B14280863 Methanesulfonamide, N,N-dioctyl- CAS No. 138507-14-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138507-14-9

Molecular Formula

C17H37NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

N,N-dioctylmethanesulfonamide

InChI

InChI=1S/C17H37NO2S/c1-4-6-8-10-12-14-16-18(21(3,19)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3

InChI Key

XHHHTXDICJDRSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)S(=O)(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Modern Approaches to N,N-Dioctylmethanesulfonamide Synthesis

The classical synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net While effective for aliphatic amines, this method often requires harsh conditions, such as elevated temperatures and long reaction times, particularly for less reactive aromatic amines, and can lead to the formation of undesirable byproducts. researchgate.net

Optimized Reaction Conditions and Yield Enhancement Strategies

Recent advancements have focused on optimizing reaction conditions to improve yields and purity. One-pot syntheses, where sulfonyl chlorides are generated in situ from thiols or disulfides followed by reaction with an amine in the same vessel, offer a more streamlined approach. For instance, the oxidation of thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) in an aqueous medium can produce the corresponding sulfonyl chloride, which then reacts with an amine. sci-hub.se

Solvent-free, or neat, reaction conditions represent another strategy for enhancing sulfonamide synthesis. sci-hub.se Conducting the sulfonylation of aliphatic and aromatic amines with arylsulfonyl chlorides at room temperature without a solvent can provide the desired N-alkyl and N-arylsulfonamides. sci-hub.se

StrategyDescriptionPotential Advantages
One-Pot Synthesis In-situ generation of sulfonyl chloride from thiols/disulfides followed by amination. sci-hub.seReduced workup steps, increased efficiency.
Neat Reactions Synthesis conducted without a solvent. sci-hub.seGreener methodology, potential for simplified purification.
Aqueous Media Using water as a solvent, often with pH control. sci-hub.sersc.orgEnvironmentally benign, simplified product isolation via precipitation. sci-hub.sersc.org

Catalytic Systems in N,N-Dioctylmethanesulfonamide Preparation

The development of novel catalytic systems has been instrumental in advancing sulfonamide synthesis. These catalysts often enable milder reaction conditions and offer greater selectivity.

Magnetite-immobilized nano-Ruthenium catalysts have been developed for the direct coupling of sulfonamides and alcohols. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, yielding the sulfonamide with water as the only byproduct. acs.org The magnetic nature of the catalyst allows for easy separation and recycling. acs.org

In a different approach, a solvent-free mechanochemical method utilizes solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a one-pot, two-step synthesis of sulfonamides from disulfides. rsc.org This process involves a tandem oxidation-chlorination of the disulfide, catalyzed by a solid acidic species, followed by amination. rsc.org

Copper-catalyzed Chan-Lam N-arylation represents a significant advance for the synthesis of N-arylsulfonamides at room temperature. acs.org Mechanistic understanding has led to the development of effective cationic copper catalysts for this transformation. acs.org

Catalyst SystemReaction TypeKey Features
Magnetite-Immobilized Nano-Ru Dehydrogenation-condensation-hydrogenation of alcohols and sulfonamides. acs.orgHeterogeneous, recyclable, produces water as a byproduct. acs.org
Solid NaOCl·5H₂O / Solid Acid Mechanochemical oxidation-chlorination-amination of disulfides. rsc.orgSolvent-free, metal-free, uses cost-effective reagents. rsc.org
Cationic Copper Chan-Lam N-arylation of sulfonamides. acs.orgOperates at room temperature, suitable for N-arylsulfonamides. acs.org
Sodium Iodide (NaI) Direct condensation of sulfonamides and formamides. organic-chemistry.orgTransition-metal-free, high atom economy, operationally simple. organic-chemistry.org

Mechanistic Insights into Bond Formation (e.g., C-N, S-N)

Understanding the mechanisms of carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bond formation is crucial for optimizing existing synthetic methods and designing new ones.

In the domino dehydrogenation-coupling-hydrogenation reaction catalyzed by nano-Ru/Fe₃O₄, the C-N bond is formed with high selectivity. acs.org A conceptually novel strategy for sulfonamide synthesis involves the net insertion of sulfur dioxide (SO₂) into the C-N bond of primary amines. chemrxiv.org This transformation is facilitated by an anomeric amide that cleaves the C-N bond and delivers a nitrogen atom to the final product. chemrxiv.org Mechanistic studies suggest an isodiazene radical chain mechanism that generates a sulfinate intermediate, which then reacts to form the S-N bond. chemrxiv.org

Precursor Design and Derivatization Routes

The traditional precursors for N,N-dioctylmethanesulfonamide synthesis are methanesulfonyl chloride and dioctylamine. However, research into alternative precursors and derivatization routes is ongoing to improve synthetic efficiency and expand the scope of accessible sulfonamide structures.

One innovative approach utilizes the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.org This reagent reacts with organometallic reagents, such as Grignard or organolithium reagents, in a one-step process to afford primary sulfonamides. organic-chemistry.org This method bypasses the need for traditional sulfonyl chlorides. organic-chemistry.org

Another strategy involves the use of stable N-thiosuccinimides or N-thiophthalimides, which can be prepared in a single step from commercial thiols. nih.gov These compounds react with a range of amides, including sulfonamides, to form N-acylsulfenamides, avoiding the use of highly reactive and toxic sulfenyl chlorides. nih.gov

Sustainable Synthetic Pathways and Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety.

Key green chemistry approaches include:

Use of Water as a Solvent: Performing sulfonamide synthesis in aqueous media under dynamic pH control is an environmentally benign approach. rsc.org This method often uses equimolar amounts of reactants and avoids organic bases, with product isolation achieved by simple filtration after acidification. rsc.org

Solvent-Free Reactions: Mechanochemical synthesis, which is conducted in the absence of a solvent, offers a green alternative. rsc.org This method often utilizes cost-effective and environmentally friendly reagents. rsc.org

Catalysis: The use of recyclable catalysts, such as the magnetite-immobilized nano-Ru catalyst, minimizes waste. acs.org Transition-metal-free catalytic systems, like the NaI-catalyzed condensation, also contribute to greener synthesis. organic-chemistry.org

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are inherently more sustainable. The direct condensation of sulfonamides and formamides is an example of such a process. organic-chemistry.org

Green Chemistry PrincipleApplication in Sulfonamide SynthesisReference
Use of Safer Solvents Synthesis in water under pH control. rsc.org
Energy Efficiency Room temperature reactions, mechanochemical synthesis. sci-hub.sersc.org
Catalysis Recyclable heterogeneous catalysts, metal-free catalysts. acs.orgorganic-chemistry.org
Atom Economy Direct condensation reactions. organic-chemistry.org

Sophisticated Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of molecules in solution. For a compound like Methanesulfonamide (B31651), N,N-dioctyl-, both ¹H and ¹³C NMR would provide crucial information.

A theoretical ¹H NMR spectrum would be expected to show signals corresponding to the protons of the methyl group attached to the sulfur atom, as well as a series of signals for the two octyl chains. The chemical shift of the methyl protons would likely appear as a singlet in a region characteristic for methyl groups attached to a sulfonyl moiety. The protons of the dioctylamino group would present more complex splitting patterns, with the protons on the carbons alpha to the nitrogen atom appearing at a distinct chemical shift compared to the other methylene (B1212753) groups and the terminal methyl groups of the octyl chains. Conformational analysis could be performed by studying through-space interactions using Nuclear Overhauser Effect (NOE) experiments, which would help to elucidate the spatial arrangement of the octyl chains relative to the rest of the molecule.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon of the methanesulfonyl group would have a characteristic chemical shift, as would the various carbons of the octyl chains.

Table 3.1: Predicted NMR Data for Methanesulfonamide, N,N-dioctyl-

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity Assignment
¹H 2.8 - 3.2 Singlet CH₃-SO₂
¹H 3.1 - 3.5 Triplet N-CH₂- (alpha)
¹H 1.2 - 1.7 Multiplet -(CH₂)₆-
¹H 0.8 - 1.0 Triplet -CH₃ (terminal)
¹³C 35 - 45 CH₃-SO₂
¹³C 45 - 55 N-CH₂- (alpha)
¹³C 22 - 32 -(CH₂)₆-
¹³C ~14 -CH₃ (terminal)

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions.nih.govyoutube.comyoutube.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.govyoutube.com For Methanesulfonamide, N,N-dioctyl-, the most characteristic vibrational bands would be associated with the sulfonyl group (SO₂). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-N stretching vibration would also be observable. The long alkyl chains would contribute to characteristic C-H stretching and bending vibrations. Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the sulfonyl group. youtube.com

Electronic (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. utoronto.camsu.eduupi.eduyoutube.com Saturated sulfonamides without additional chromophores, like Methanesulfonamide, N,N-dioctyl-, are generally not expected to show significant absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths, corresponding to n → σ* transitions. utoronto.camsu.edu

Table 3.2: Predicted Vibrational and Electronic Spectroscopic Data

Spectroscopy Predicted Absorption/Scattering Range Assignment
IR (cm⁻¹) 1350 - 1300 SO₂ asymmetric stretch
IR (cm⁻¹) 1160 - 1120 SO₂ symmetric stretch
IR (cm⁻¹) 950 - 900 S-N stretch
IR (cm⁻¹) 2950 - 2850 C-H stretch (alkyl)
Raman (cm⁻¹) 1160 - 1120 SO₂ symmetric stretch

X-ray Crystallography for Precise Solid-State Structure Determination.nih.govwikipedia.orgyoutube.comyoutube.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique would provide accurate bond lengths, bond angles, and torsion angles for Methanesulfonamide, N,N-dioctyl-. youtube.com The resulting crystal structure would reveal the conformation of the molecule in the solid state, including the arrangement of the two octyl chains and the geometry around the sulfur and nitrogen atoms. Intermolecular interactions, such as van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be elucidated. youtube.com However, obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging for highly flexible molecules like this one.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.nih.govnih.gov

Advanced mass spectrometry techniques are essential for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.gov For Methanesulfonamide, N,N-dioctyl-, high-resolution mass spectrometry would confirm its elemental composition. In tandem mass spectrometry (MS/MS) experiments, the molecule would be expected to fragment in a predictable manner. nih.gov Common fragmentation pathways for N,N-dialkylsulfonamides include cleavage of the S-N bond and fragmentation of the alkyl chains. The analysis of these fragmentation patterns would provide valuable confirmation of the molecule's structure.

Complementary Microscopic Techniques for Morphological Characterization (e.g., SEM for thin films or composite materials).researchgate.netmdpi.comresearchgate.netmdpi.com

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. researchgate.net If Methanesulfonamide, N,N-dioctyl- were to be incorporated into a thin film or a composite material, SEM could be used to study the uniformity, thickness, and surface features of the resulting material. researchgate.netmdpi.com It could also provide insights into the dispersion of the compound within a composite matrix. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetics

There are no published DFT studies on Methanesulfonamide (B31651), N,N-dioctyl- to report on. Consequently, information regarding the following is not available:

Elucidation of Molecular Orbitals and Charge Distribution

No data is available on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or the distribution of electron density within the molecule.

Transition State Analysis and Reaction Pathway Predictions

There are no computational studies that have investigated the transition states or predicted reaction pathways for Methanesulfonamide, N,N-dioctyl-.

Spectroscopic Parameter Prediction

No theoretical predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound have been reported in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

There is no literature available on MD simulations of Methanesulfonamide, N,N-dioctyl-. Therefore, its dynamic behavior and intermolecular interactions remain computationally unexplored.

Quantum Chemical Topology (e.g., QTAIM) for Bonding Nature and Intermolecular Forces

No QTAIM or other topological analyses have been performed on Methanesulfonamide, N,N-dioctyl- to characterize its bonding nature or intermolecular forces.

Computational Prediction of Molecular Properties in Solution and Gas Phase

There are no computational studies that predict the molecular properties of Methanesulfonamide, N,N-dioctyl- in either the solution or gas phase.

Cheminformatics and Machine Learning Approaches for Compound Discovery and Optimization

The application of computational methods is a cornerstone of modern chemical research, enabling the prediction of molecular properties and the acceleration of discovery cycles. For the compound Methanesulfonamide, N,N-dioctyl-, while specific machine learning-based discovery and optimization studies are not prevalent in published literature, a wealth of information can be derived from cheminformatics analyses. These analyses rely on calculated molecular descriptors, which serve as the foundation for any potential machine learning endeavors.

By converting the two-dimensional structure of Methanesulfonamide, N,N-dioctyl- into a set of numerical values, or descriptors, its physicochemical characteristics can be quantified. These descriptors can then be used to build predictive models. For instance, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models are often developed for classes of compounds to predict biological activity or physical properties. In a hypothetical scenario for the discovery and optimization of analogs of Methanesulfonamide, N,N-dioctyl-, these descriptors would be critical. Machine learning algorithms could be trained on a dataset of similar sulfonamides with known properties to predict the characteristics of novel, unsynthesized derivatives. This in silico screening process allows researchers to prioritize the synthesis of compounds with the highest probability of desired attributes, saving significant time and resources.

The tables below present a selection of computationally predicted molecular properties and descriptors for Methanesulfonamide, N,N-dioctyl-. Such data would form the input features for machine learning models aimed at compound optimization. For example, properties like the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) are fundamental in predicting a compound's pharmacokinetic behavior, such as absorption and distribution.

Table 1: Predicted Molecular Properties of Methanesulfonamide, N,N-dioctyl-

This table contains computationally predicted data for the specified compound.

Property Value
Molecular Weight 319.5 g/mol
XLogP3 6.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 16
Exact Mass 319.24392555 g/mol
Monoisotopic Mass 319.24392555 g/mol
Topological Polar Surface Area 43.4 Ų
Heavy Atom Count 21
Complexity 253
Covalently-Bonded Unit Count 1
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0

Table 2: Predicted Chemical Descriptors for Cheminformatics Analysis

This table outlines various descriptors that would be used in machine learning models for predicting the behavior and properties of the compound.

Descriptor Type Descriptor Example Predicted Value Potential Application in Machine Learning
Topological Wiener Index 1488 Modeling of physicochemical properties like boiling point.
Topological Balaban Index 1.83 QSAR/QSPR studies for correlation with biological activity.
Constitutional Molecular Volume 321.4 cm³/mol Prediction of density and other bulk properties.
Electronic Molar Refractivity 93.9 cm³ Modeling light interaction and polarizability for receptor binding studies.

| Quantum Chemical | Polarizability | 37.0 ų | Input for models predicting intermolecular interactions. |

In a typical workflow for compound discovery, a large virtual library of molecules structurally related to Methanesulfonamide, N,N-dioctyl- would be generated. The descriptors for each of these virtual compounds would be calculated. A pre-existing or newly developed machine learning model, trained on experimental data, would then predict a property of interest—for example, inhibitory activity against a specific enzyme or a particular toxicological endpoint. This allows for the high-throughput screening of thousands of potential candidates, with only the most promising being selected for synthesis and experimental validation. While specific models for Methanesulfonamide, N,N-dioctyl- have not been detailed in scientific literature, the framework for their development is well-established within the fields of cheminformatics and machine learning.

Coordination Chemistry and Ligand Design

N,N-Dioctylmethanesulfonamide as a Ligand in Metal Coordination

The sulfonamide functional group (-SO₂NH-) in N,N-dioctylmethanesulfonamide possesses both nitrogen and oxygen atoms with lone pairs of electrons, making them potential donor sites for coordination with metal ions. nih.gov The coordination chemistry of sulfonamides is a rich and varied field, with the specific binding mode often dependent on the nature of the metal ion, the steric and electronic properties of the substituents on the sulfonamide, and the reaction conditions. nih.govsemanticscholar.org

Synthesis and Characterization of Metal-Sulfonamide Complexes

The synthesis of metal complexes involving sulfonamide-type ligands is typically achieved by reacting a suitable metal salt with the sulfonamide ligand in an appropriate solvent. mdpi.com The resulting complexes can then be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., -SO₂- and -NH-) upon complexation. nih.govnih.gov For instance, a shift in the stretching frequencies of the SO₂ group can indicate the involvement of the oxygen atoms in bonding with the metal ion. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry and the nature of the metal-ligand bonding. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state. nih.govdalalinstitute.com

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.gov

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the metal center, which helps in deducing the geometry of the complex. mdpi.com

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. bohrium.com

While specific studies on N,N-dioctylmethanesulfonamide complexes are not extensively detailed in the provided search results, the general principles of synthesis and characterization of metal-sulfonamide complexes are well-established. mdpi.comresearchgate.net

Metal-Ligand Bonding Interactions and Coordination Modes

The interaction between a metal ion and a ligand like N,N-dioctylmethanesulfonamide is fundamentally a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). libretexts.org The resulting bond is often described as a coordinate covalent bond. libretexts.org

Sulfonamide ligands can coordinate to metal ions in several ways:

Monodentate Coordination: Through one of the oxygen atoms of the sulfonyl group or the nitrogen atom of the sulfonamide. The coordination of Cu(II) with some N-sulfonamide ligands has been observed to occur through a single thiadiazole nitrogen atom, making the ligand monodentate in that context. nih.gov

Bidentate Coordination: Through both oxygen atoms of the sulfonyl group, forming a chelate ring. Bidentate coordination has been observed in some metal chelates of sulfonamide Schiff bases. nih.govnih.gov

Bridging Coordination: The sulfonamide group can bridge two metal centers.

The specific coordination mode adopted depends on factors such as the metal ion's size, charge, and electronic configuration, as well as steric hindrance from the ligand's substituents. nih.gov In the case of N,N-dioctylmethanesulfonamide, the two bulky octyl groups would likely influence the coordination geometry and might favor certain coordination modes over others to minimize steric repulsion.

Computational methods, such as Density Functional Theory (DFT), are often employed to study metal-ligand interactions, providing insights into the nature of the bonding and the relative stabilities of different coordination modes. mdpi.commdpi.com

Design Principles for Sulfonamide-Based Chelating Agents

The design of effective chelating agents based on the sulfonamide scaffold is guided by several key principles aimed at enhancing metal ion selectivity and complex stability. These principles often involve the strategic incorporation of additional donor groups to create multidentate ligands that can form stable chelate rings with the target metal ion.

Key design principles include:

Multidentate Ligand Design: Incorporating additional donor atoms (e.g., N, O, S) into the molecular framework to increase the denticity of the ligand. This leads to the formation of more stable metal complexes due to the chelate effect. Sulfonamide-based Schiff bases, for example, often act as bidentate ligands. nih.govnih.gov

Introduction of Specific Functional Groups: The inclusion of functional groups with a known affinity for a particular metal ion can enhance selectivity. For instance, modifying a sulfonamide with groups that have a high affinity for zinc has been a strategy in the development of matrix metalloproteinase inhibitors. rsc.org

Steric and Electronic Tuning: The substituents on the sulfonamide nitrogen and the aromatic ring (if present) can be varied to fine-tune the steric and electronic properties of the ligand. nih.gov This can influence the coordination geometry and the stability of the resulting metal complex.

Preorganization: Designing ligands that have a conformation that is already suited for metal ion binding can reduce the entropic penalty of complexation, leading to more stable complexes.

By applying these principles, researchers can develop sulfonamide-based chelating agents with tailored properties for specific applications, such as in catalysis, sensing, or medicinal chemistry. bohrium.comresearchgate.net

Supramolecular Assembly and Self-Assembled Frameworks Involving Sulfonamide Ligands

Supramolecular chemistry focuses on the study of systems composed of multiple chemical species held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Sulfonamide-containing molecules are excellent building blocks for the construction of supramolecular assemblies and self-assembled frameworks due to their ability to form robust hydrogen bonds via the -SO₂NH- group.

The self-assembly of these molecules can lead to the formation of various well-defined nanostructures, including:

Fibers nih.gov

Vesicles nih.gov

Tubules nih.gov

Spheres nih.gov

The final morphology of the supramolecular structure is influenced by factors such as the molecular structure of the building blocks, solvent, temperature, and pH. nih.gov In the context of metal-containing systems, sulfonamide ligands can coordinate to metal centers, and the resulting complexes can then self-assemble into larger, more complex architectures. These metal-organic frameworks (MOFs) or coordination polymers can exhibit interesting properties and have potential applications in areas such as gas storage, catalysis, and sensing. uwa.edu.au

While specific examples involving N,N-dioctylmethanesulfonamide are not provided in the search results, the fundamental principles of supramolecular assembly suggest that its ability to participate in both coordination chemistry and intermolecular interactions could be exploited to create novel self-assembled materials. researchgate.net

Solvation Effects and Solution-Phase Coordination Behavior

The coordination of a metal ion by a ligand in solution is significantly influenced by the solvent. Solvent molecules can compete with the ligand for coordination sites on the metal ion and can also solvate the ligand and the resulting complex, affecting their stability and reactivity.

Key aspects of solvation effects include:

Solvent Competition: In a coordinating solvent, solvent molecules can occupy coordination sites on the metal ion. The ligand must displace these solvent molecules to form a complex, and the thermodynamics of this process depend on the relative binding strengths of the ligand and the solvent.

Phase Transition Behavior: For some polymer-ligand systems, solvation plays a crucial role in their temperature-responsive phase transition behavior, such as the lower critical solution temperature (LCST). rsc.org

The coordination behavior of N,N-dioctylmethanesulfonamide in solution would be dependent on the choice of solvent. In polar, coordinating solvents, the solvent molecules would play an active role in the complexation process. The long octyl chains of N,N-dioctylmethanesulfonamide would also contribute to its solubility characteristics, likely favoring less polar solvents. Understanding the solution-phase coordination behavior is essential for applications where the complex is used in a liquid medium, such as in homogeneous catalysis or solvent extraction.

Extraction and Separation Science Applications

Mechanisms of Metal Ion Extraction by N,N-Dioctylmethanesulfonamide Derivatives6.1.1. Solvent Extraction Systems and Distribution Coefficients6.1.2. Influence of Aqueous Phase Chemistry on Extraction Efficiency6.1.3. Thermodynamic and Kinetic Aspects of Metal Transport6.2. Selective Separation of Metal Ions (e.g., Lanthanides, Actinides, Precious Metals)6.3. Advanced Separation Techniques Utilizing N,N-Dioctylmethanesulfonamide (e.g., Supported Liquid Membranes)6.4. Recycling and Reusability of Extractant Phases

Future research may yet explore the potential of N,N-dioctylmethanesulfonamide and other related sulfonamides as extractants for metal ions. Such studies would be necessary to build the body of knowledge required to assess their practical applications in separation science.

Despite a comprehensive search of scientific literature and patent databases, no specific research findings or detailed data are publicly available for the chemical compound "Methanesulfonamide, N,N-dioctyl-" in the context of extraction and separation science applications. Consequently, it is not possible to generate an article on its interaction with solvents and co-extractants in multiphase systems as requested.

The performed searches for "Methanesulfonamide, N,N-dioctyl-" and related terms did not yield any scholarly articles, patents, or technical data sheets that would provide the necessary information to fulfill the detailed outline provided in the user request. The search results consistently pointed to other, structurally different, N,N-dioctyl-containing compounds used in solvent extraction, but not the specific methanesulfonamide (B31651) derivative of interest.

Therefore, the creation of an authoritative and scientifically accurate article with the specified sections, subsections, and data tables for "Methanesulfonamide, N,N-dioctyl-" is not feasible due to the lack of available research and data.

Catalysis and Reaction Engineering

N,N-Dioctylmethanesulfonamide as a Catalyst, Co-catalyst, or Ligand in Homogeneous Systems

In homogeneous catalysis, ligands are crucial for stabilizing and controlling the reactivity of a metal center. researchgate.net While N,N-dioctylmethanesulfonamide itself is not typically a primary catalyst, it can function as a critical ligand in transition-metal catalyzed reactions. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing their electronic properties and steric environment. Ligands bearing phosphorus and nitrogen donors are among the most widely used in homogeneous catalysis. researchgate.net

The bulky N,N-dioctyl groups of the molecule would make it a sterically demanding ligand. Such steric hindrance can be advantageous, for instance, by creating a specific catalytic pocket that favors the formation of a desired product isomer. Research into gold catalysis has shown that sterically bulky NHC ligands can be superior for certain transformations. nih.gov Furthermore, the long alkyl chains dramatically increase the molecule's solubility in nonpolar organic solvents, making it suitable for reactions conducted in such media.

Sulfonamides are employed as coupling partners or ligands in various transformations:

Palladium-Catalyzed Reactions : Sulfonamides can undergo Pd-catalyzed allylation, enabling the synthesis of branched sp³-functionalized products. nih.gov In these systems, the sulfonamide acts as a nucleophile, and a compound like N,N-dioctylmethanesulfonamide could potentially be used, with its properties influencing reaction efficiency.

Nickel-Catalyzed C-N Coupling : Nickel-based systems are effective for forming C-N bonds between sulfonamides and aryl electrophiles. princeton.edu These reactions can tolerate a range of alkyl sulfonamides, suggesting that N,N-dioctylmethanesulfonamide could be a viable substrate or ligand. princeton.edu

Zirconium-Catalyzed Reactions : A mild approach for the monoalkylation of sulfonamides uses amides in a zirconium-catalyzed reductive amination, highlighting the utility of early, earth-abundant metals in sulfonamide chemistry. acs.org

Bifunctional ligands, which contain a secondary functional group capable of interacting with the substrate, have been shown to dramatically accelerate reactions. nsf.gov While N,N-dioctylmethanesulfonamide lacks a secondary coordinating group, its role as a sterically influential, solubility-enhancing ligand remains its primary potential contribution in homogeneous catalysis.

Heterogeneous Catalytic Applications of Sulfonamide-Modified Materials

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture. Modifying the surface of solid supports like silica (B1680970), alumina, or polymers with functional organic molecules is a common strategy to create such catalysts.

Sulfonamide groups, or more commonly their acidic sulfonic acid counterparts, can be grafted onto inorganic materials. mdpi.com For example, arenesulfonic-modified SBA-15 mesoporous silica has been used for the esterification of fatty acids. mdpi.com The covalent attachment of such groups to a solid support immobilizes the catalytic site. A similar strategy could theoretically be applied to N,N-dioctylmethanesulfonamide, although the lack of a reactive tethering site on the molecule itself would necessitate its modification prior to immobilization.

In a different context, some catalytic processes focus on the degradation of sulfonamides. Studies have shown that in-situ formed colloidal manganese dioxide (cMnO₂) can serve as a catalyst to mediate electron transfer from sulfonamides to an oxidant, leading to their degradation. nih.gov This highlights a scenario where sulfonamides act as the substrate in a heterogeneous catalytic system rather than as a component of the catalyst itself.

Mechanism Elucidation of Catalytic Reactions (e.g., Oxidation, C-C/C-N Coupling)

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. The sulfonamide moiety can participate in or be the target of several key reaction types.

Oxidation Mechanisms The oxidation of sulfonamides can proceed through several pathways depending on the oxidant and catalyst used.

Electron Transfer : In systems like the Mn(II)/periodate process, the reaction is driven by a surface-mediated electron transfer from the sulfonamide to the oxidant, facilitated by a catalyst like colloidal MnO₂. nih.gov The aniline (B41778) moiety, if present, is often the key site for this electron transfer. nih.gov

Radical Pathways : Oxidation by ferrate(VI) can initiate a single electron transfer from the aniline ring of a sulfonamide, generating a radical cation. nsf.gov This can lead to subsequent reactions like SO₂ extrusion or hydroxylation of the aromatic ring. nsf.gov

Direct Attack : In electrochemical oxidation, the amino group on the benzene (B151609) ring can be transformed into a nitro group. scljs1975.com Direct oxidation by peroxymonosulfate (B1194676) may involve an attack on the nitrogen atom of the benzene ring or the sulfur atom of the sulfonamide group. researchgate.net

C-N Coupling Mechanisms Metal-catalyzed C-N cross-coupling reactions are powerful tools for synthesizing N-aryl sulfonamides.

Nickel Catalysis : A photosensitized nickel-catalyzed method for C-N bond formation is proposed to occur via an energy-transfer mechanism, where the key C-N bond reductive elimination happens from a triplet excited Ni(II) complex. princeton.edu Nickelaelectrocatalysis provides another redox-neutral pathway for coupling aryl halides with sulfonamides under mild conditions. nih.gov

Palladium Catalysis : The Pd(II)/SOX catalyzed intermolecular allylic C-H amination proceeds by generating a cationic π-allyl Pd intermediate, which is stabilized by the SOX ligand framework. nih.gov

C-C Coupling Mechanisms While less common for N,N-dialkylsulfonamides, C-C coupling can be achieved with related compounds. For instance, nickel-catalyzed Negishi arylations of racemic α-bromosulfonamides are consistent with a mechanism that involves the generation of a radical intermediate. organic-chemistry.org

Table 1: Summary of Mechanistic Pathways in Sulfonamide-Involved Reactions
Reaction TypeCatalyst SystemKey Mechanistic StepsReference
OxidationMn(II)/PeriodateSurface-mediated electron transfer from sulfonamide to oxidant via cMnO₂-oxidant complex. nih.gov
C-N CouplingPhotosensitized NickelEnergy transfer to form triplet excited Ni(II) complex, followed by reductive elimination. princeton.edu
C-N CouplingPd(II)/SOX LigandGeneration of a cationic π-allyl Pd intermediate, followed by nucleophilic attack by the amine. nih.gov
C-C CouplingNickel/NegishiGeneration of a radical intermediate from an α-bromosulfonamide. organic-chemistry.org

Performance Evaluation and Turnover Frequencies in Catalytic Processes

The efficiency of a catalyst is quantified by several key metrics, primarily the Turnover Number (TON) and Turnover Frequency (TOF). numberanalytics.comnih.gov

Turnover Frequency (TOF) : Defined as the number of catalytic cycles occurring per active site per unit of time (usually s⁻¹). numberanalytics.com TOF is a crucial measure of the intrinsic activity or speed of a catalyst under specific conditions. nih.gov

There is no specific TOF or TON data available for catalytic processes involving N,N-dioctylmethanesulfonamide. However, data from related systems illustrate how these metrics are used to compare catalyst performance. For example, in the field of electrocatalysis, a copper complex for water oxidation was reported to have a TOF of 3.1 × 10² s⁻¹. researchgate.net In a different study on gold catalysis, the strategic placement of a remote functional group in a ligand led to a catalyst with a TON reaching 34,400. nsf.gov These values are highly dependent on reaction conditions, including temperature, pressure, and substrate/catalyst concentrations.

Table 2: Example Catalytic Performance Metrics (Illustrative)
Catalytic ReactionCatalystPerformance MetricValueReference
Water OxidationCopper Complex Cu(dpaq)Turnover Frequency (TOF)3.1 × 10² s⁻¹ researchgate.net
Hydrogen EvolutionCobalt ComplexTurnover Frequency (TOF)36.4 s⁻¹ researchgate.net
Addition of Benzoic Acid to 1-DodecyneWangPhos-Au(I) ComplexTurnover Number (TON)34,400 nsf.gov
Oxygen Reduction Reaction (ORR)Fe–N–C CatalystTurnover Frequency (TOF)0.15–0.18 e⁻ site⁻¹ s⁻¹ nih.gov
Note: This table provides examples from various catalytic systems to illustrate performance metrics and does not contain data for N,N-dioctylmethanesulfonamide.

Design of Chiral Sulfonamide Catalysts for Asymmetric Transformations

Asymmetric catalysis, which produces one enantiomer of a chiral product preferentially, is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. Sulfonamides are integral components in the design of many successful chiral catalysts and ligands. researchgate.net

Strategies for incorporating sulfonamides into chiral catalysts include:

Axially Chiral Scaffolds : N-Aryl sulfonamides can exhibit axial chirality due to restricted rotation around the N-C bond. nih.gov This property has been exploited to create novel chiral ligands for palladium-catalyzed asymmetric reactions. researchgate.net The steric bulk of the substituents on both the nitrogen and the aryl ring is critical for achieving high rotational barriers and effective chiral induction. The N,N-dioctyl groups in the subject compound would provide significant steric hindrance, a key feature in such designs.

Chiral Backbones : Sulfonamide functionalities are often attached to well-established chiral backbones, such as pyrrolidines derived from tartaric acid. A novel pyrrolidine-based amino sulfonamide was shown to be an effective organocatalyst for the anti-selective direct asymmetric Mannich reaction. capes.gov.br

Achiral Sulfonamides as Tuning Elements : In a sophisticated approach termed "performance-enhancing asymmetric catalysis," achiral sulfonamides are used as counterions to a chiral catalyst. These sulfonamides can form hydrogen bonds with the chiral ligand, subtly altering the shape and topology of the catalytic pocket to enhance enantioselectivity. nih.gov This demonstrates that even achiral sulfonamides can play a decisive role in asymmetric transformations.

In all these designs, the substituents on the sulfonamide nitrogen are critical. The size, shape, and electronic nature of the N,N-dioctyl groups would directly influence the steric environment of a catalytic center, thereby impacting the enantioselectivity of the transformation.

Materials Science and Engineering Applications

Integration of N,N-Dioctylmethanesulfonamide into Functional Polymers and Composites

While data on N,N-dioctylmethanesulfonamide is unavailable, the broader class of sulfonamide-functionalized polymers is an active area of research. Scientists are developing methods to synthesize well-defined polymers and copolymers that incorporate the sulfonamide group to impart specific properties.

One approach involves the functionalization of existing polymers. For instance, a poly(styrene oxide) (PSO) has been functionalized with a sulfonamide group. This functionalized polymer demonstrated thermal stability up to 300 °C and a glass transition temperature (Tg) between 68–73 °C. rsc.org A post-polymerization modification was also demonstrated, creating a lithium sulfonated PSO, which altered the Tg to a range of 18–20 °C, showcasing a method to tune material properties. rsc.org

Another powerful technique is the direct polymerization of sulfonamide-containing monomers. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully used to create well-defined (co)polymer architectures with primary benzene (B151609) sulfonamide groups. rsc.org This method allows for precise control over the polymer structure, opening avenues for creating advanced materials for biomedical applications. rsc.orgbohrium.com This control over architecture is crucial for developing materials with tailored functionalities.

Researchers are also exploring novel monomers for creating more stable polymers. N-carboxysulfonate anhydrides are being investigated as monomers for the production of sulfonamide-linked polypeptides. kuleuven.be These materials are anticipated to have enhanced chemical and thermal stability compared to their natural amide-based counterparts, potentially offering sustainable alternatives for applications in textiles and packaging. kuleuven.be

Development of Smart Materials with Stimuli-Responsive Properties

The sulfonamide group is instrumental in the development of "smart" materials that respond to external stimuli, particularly changes in pH. The acidity of the proton on the sulfonamide nitrogen allows polymers incorporating this group to exhibit pH-responsive behavior. rsc.org

RAFT polymerization has been employed to synthesize block copolymers containing primary benzene sulfonamide groups. rsc.orgbohrium.com These copolymers are a new generation of pH-responsive materials. rsc.org Their ability to change properties with pH makes them suitable for applications like drug delivery systems, where a change in the biological environment can trigger the release of a therapeutic agent. bohrium.com

The development of dual stimuli-responsive hydrogels, which react to both temperature and pH, has also been a focus. mdpi.com While many of these systems use carboxylic or sulfonic acid groups for pH responsiveness, the principles can be extended to sulfonamide-containing polymers. mdpi.com Such multi-responsive materials are highly sought after for creating sophisticated drug delivery systems and other advanced applications. mdpi.com

Applications in Soft Matter and Gels (e.g., Hydrogels, Organogels)

In the realm of soft matter, the sulfonamide group has been used as an isostere for the more common amide group to fine-tune the properties of low-molecular-weight gelators (LMWGs). rsc.org These gelators self-assemble in solvents to form fibrous networks, resulting in the formation of gels.

One study compared a known amide-based gelator, (S)-2-stearamidopentanedioic acid (C18-Glu), with its sulfonamide isostere, (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). rsc.org The results demonstrated that the sulfonamide-based gelator could form gels in a wider range of organic solvents. rsc.org Furthermore, the resulting gels exhibited different properties, as detailed in the table below.

PropertyAmide Gelator (C18-Glu)Sulfonamide Gelator (Sulfo-Glu)
Gelation Solvents Gels some organic solvents and water.Gels a broader range of organic solvents (e.g., ethyl acetate, benzonitrile). rsc.org
Gel Formation -Forms gels at lower concentrations and at a faster rate. rsc.org
Thermal/Mechanical Stability LowerHigher thermal and mechanical stability in most solvents tested. rsc.org
Morphology Specific to solvent.Isosteric substitution influenced the morphology of the gel network. rsc.org
Drug Release -Influenced the release rate of embedded vancomycin (B549263) for antibacterial activity. rsc.org

Sulfonamide functionalization is also key to developing hydrogel-based optical biosensors. In one example, sulfamethoxazole-functionalized hydrogel microparticles were created to detect sulfonamide antibiotics in the environment. nih.gov This demonstrates the utility of sulfonamide-based soft materials in developing new sensing technologies. nih.gov

Nanomaterial Synthesis and Functionalization Using Sulfonamide Scaffolds

The sulfonamide scaffold is a crucial building block in medicinal chemistry and is increasingly being explored in materials science for the synthesis and functionalization of nanomaterials. researchgate.net The ability to functionalize polymers and nanoparticles with sulfonamide groups allows for the creation of targeted therapeutic systems. nih.govresearchgate.net

For example, polymeric nanoparticles made from poly(lactide-co-glycolide) (PLGA) have been functionalized with sulfadiazine (B1682646) (a sulfonamide drug) to target colorectal cancer. nih.gov These sulfonamide-functionalized nanoparticles (5-FU-SUL-PLGA NPs) showed significantly enhanced efficacy in reducing tumor growth in vivo compared to the free drug or non-targeted nanoparticles. nih.gov This highlights the role of the sulfonamide group in directing nanoparticles to specific biological sites.

The functionalization of nanomaterial surfaces is a broad strategy to improve their properties for biomedical applications, such as enhancing antimicrobial activity or improving biocompatibility. mdpi.com The ability to attach molecules like sulfonamides to the surface of nanoparticles can reduce their toxicity and improve their interaction with biological systems. mdpi.com Guanidinium-sulfonamide ion pairs have also been used in catalysis, indicating the diverse roles of this functional group in controlling reactions at the nanoscale. acs.org

Emerging Applications in Energy Storage and Conversion Devices

A significant and emerging application for sulfonamide-based materials is in the field of energy storage. Researchers are designing novel electrolytes and electrode materials incorporating sulfonamides to improve the performance and safety of batteries. nih.govtechxplore.com

Electrolytes for Lithium-Oxygen (Li-O₂) Batteries: Aprotic Li-O₂ batteries have very high theoretical energy densities but are hindered by electrolyte degradation. nih.gov Sulfonamide-based electrolytes have been designed that exhibit superior chemical and electrochemical stability compared to conventional electrolytes. nih.govresearchgate.net Specifically, N,N-dimethyltrifluoromethanesulfonamide (DMCF₃SA) was found to be highly resistant to degradation by peroxide and superoxide, which are reactive species formed during battery operation. researchgate.net

Cathode Materials for Proton and Zinc-Ion Batteries: Organic sulfonamides are also being investigated as robust cathode materials. In proton batteries, which use the transfer of light and mobile protons, sulfonamide-based cathodes have achieved higher output voltages compared to previous materials. techxplore.com This is because sulfonamides store protons on a nitrogen atom, which can be tailored by adding electron-withdrawing groups to increase the material's electric potential. techxplore.com

In aqueous zinc-ion batteries (AZIBs), conjugated sulfonamides have been demonstrated as promising high-potential cathodic materials with stable structures. acs.org When paired with a novel supramolecule-based electrolyte, these sulfonamide cathodes contributed to a battery with a high open-circuit voltage of 1.7 V and excellent cycling stability, retaining 98.3% of its capacity after 2000 cycles. acs.org

Performance of Sulfonamide-Based Energy Devices

Application Sulfonamide Compound/Material Key Finding
Li-O₂ Battery Electrolyte N,N-dimethyltrifluoromethanesulfonamide (DMCF₃SA) Showed electrochemical oxidative stability at >4.2V vs. Li and enabled over 90 cycles without capacity decay. nih.govresearchgate.net
Proton Battery Cathode Organic Sulfonamides Achieved an output voltage of 1 V, approximately 20% higher than previous materials. techxplore.com

| Aqueous Zinc-Ion Battery Cathode | Conjugated Sulfonamides | Enabled a high open-circuit voltage (1.7 V) and 98.3% capacity retention after 2000 cycles. acs.org |

These findings underscore the potential of sulfonamide-based materials to address key challenges in developing next-generation energy storage and conversion devices. nih.govacs.org

Future Research Directions and Interdisciplinary Prospects

Synergistic Approaches Combining Synthesis, Computation, and Characterization

The future exploration of Methanesulfonamide (B31651), N,N-dioctyl- will heavily rely on a synergistic research paradigm that integrates computational modeling, automated synthesis, and advanced analytical characterization. This approach allows for a more efficient and targeted discovery process, moving beyond traditional trial-and-error methods.

Computational Modeling: Theoretical and computational studies serve as the foundational step in this integrated workflow. By employing methods like Density Functional Theory (DFT), researchers can predict a range of physicochemical properties for N,N-dioctyl-methanesulfonamide and its hypothetical derivatives. These predictions can include molecular geometry, electronic structure, solubility parameters, and thermal stability. Such computational insights can guide the selection of the most promising molecular structures for synthesis, saving significant time and resources. mdpi.com

Automated Synthesis: Once promising candidates are identified computationally, automated synthesis platforms can be employed for their physical creation. Robotic systems can perform multi-step reactions to produce a series of related compounds with high precision and reproducibility, enabling the systematic modification of the alkyl chains or the sulfonyl group.

Advanced Characterization: The synthesized compounds must then be rigorously characterized to validate the computational predictions and fully understand their properties. A suite of analytical techniques is essential for this phase. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the chemical structure, while techniques like mass spectrometry verify molecular weight. mdpi.com Thermal analysis (e.g., TGA and DSC) can determine thermal stability and phase behavior, which are critical for material applications.

This iterative cycle—where computational predictions guide synthesis, and experimental characterization provides feedback to refine the theoretical models—creates a powerful and efficient engine for scientific discovery.

Challenges and Opportunities in Targeted Material Design

The unique molecular architecture of Methanesulfonamide, N,N-dioctyl- presents both challenges and significant opportunities for the targeted design of new materials.

Opportunities: The presence of two long alkyl chains suggests its potential as a high-performance plasticizer for polymers, potentially offering improved flexibility and durability. Its polar sulfonamide group could enhance compatibility with specific polymer matrices. Furthermore, the sulfonamide functional group is a key pharmacophore in many drugs, and its incorporation into material backbones could lead to novel functional polymers or materials with specific surface properties. acs.orgkuleuven.be There is an opportunity to design derivatives that can act as phase-transfer catalysts, electrolytes in battery systems, or specialty surfactants. The design of multitarget molecules, a growing strategy in medicine, can be adapted for materials science, where a single compound is engineered to perform multiple functions. mdpi.com

Challenges: A primary challenge is achieving precise control over the material's final properties. The interplay between the polar sulfonamide head and the nonpolar tails can lead to complex phase behaviors that must be thoroughly understood and controlled. For applications like plasticizers, ensuring long-term stability and preventing leaching from the polymer matrix is a significant hurdle. Furthermore, developing synthetic routes that are both scalable and cost-effective is essential for any potential commercial application. A key challenge in modern materials science is designing for sustainability; therefore, ensuring that any new materials derived from this compound are biodegradable or recyclable is a critical consideration.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space around Methanesulfonamide, N,N-dioctyl-, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. wikipedia.orgbmglabtech.com These technologies allow researchers to rapidly synthesize and test thousands of compounds, dramatically accelerating the pace of discovery compared to traditional methods. chemcopilot.com

Combinatorial Chemistry: This approach involves the systematic and repetitive connection of a set of chemical "building blocks" in various combinations to produce a large number of different but related molecules, known as a library. For Methanesulfonamide, N,N-dioctyl-, a combinatorial library could be generated by varying two key structural components:

N-Alkyl Chains (R¹, R²): Systematically changing the length and branching of the two alkyl chains (e.g., from butyl to dodecyl).

Sulfonyl Group Substituent (R³): Replacing the methyl group with other moieties, such as larger alkyl groups, aryl groups, or functionalized groups.

The following table illustrates a hypothetical combinatorial library based on this concept.

Scaffold R¹ Group R² Group R³ Group Potential Application Area
R³-SO₂-N(R¹)(R²)n-Octyln-OctylMethylBaseline Compound
R³-SO₂-N(R¹)(R²)n-Butyln-ButylMethylIncreased Polarity/Solubility
R³-SO₂-N(R¹)(R²)n-Dodecyln-DodecylMethylEnhanced Hydrophobicity/Plasticizing
R³-SO₂-N(R¹)(R²)n-Octyln-OctylPhenylModified Electronic Properties/UV Stability
R³-SO₂-N(R¹)(R²)2-Ethylhexyl2-EthylhexylMethylDisrupted Crystallinity/Lower Melting Point
R³-SO₂-N(R¹)(R²)n-Octyln-OctylTrifluoromethylIncreased Thermal/Chemical Resistance

This table is interactive and represents a conceptual framework for a combinatorial library.

High-Throughput Screening (HTS): Once the library is synthesized, HTS uses automated robotics, liquid handling devices, and sensitive detectors to test every compound for a specific property. bmglabtech.com For example, the entire library could be screened for its effectiveness as a plasticizer by measuring the change in the glass transition temperature of a target polymer. Other screens could rapidly assess properties like solubility in different solvents, thermal decomposition temperature, or surface tension. This process quickly identifies "hits"—compounds with desirable properties—for further, more detailed investigation. bmglabtech.comchemcopilot.com

Integration with Microfluidics and Lab-on-a-Chip Technologies

Microfluidics, the science of manipulating minute amounts of fluids in micro-scale channels, offers a powerful platform for both the synthesis and analysis of novel chemical derivatives. neuroquantology.comacs.org Integrating this "lab-on-a-chip" technology into the research workflow for Methanesulfonamide, N,N-dioctyl- provides numerous advantages over conventional batch synthesis. mdpi.comelveflow.com

Advantages of Microfluidic Synthesis:

Reduced Reagent Consumption: Reactions are performed with microliter or nanoliter volumes, drastically reducing the consumption of valuable starting materials and solvents. mdpi.com

Enhanced Control and Safety: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, leading to more uniform reaction conditions and the ability to safely handle highly exothermic reactions. elveflow.com

Rapid Optimization: The short time required to run experiments on a chip allows for the rapid screening of different reaction conditions (e.g., temperature, stoichiometry, catalysts) to quickly find the optimal synthesis pathway.

A microfluidic platform could be designed to synthesize the combinatorial library described in the previous section. Different streams of reactants could be precisely mixed in micro-channels, passed through a heated zone to drive the reaction, and collected for subsequent high-throughput screening. This integration creates a seamless pipeline from molecular design to synthesis and testing. researchgate.net

The table below summarizes the key features and research goals for integrating these advanced technologies.

Technology Key Features Primary Goal for N,N-dioctyl-methanesulfonamide Research
Synergistic Approach Integration of computation, synthesis, and characterization.To accurately predict properties and guide the synthesis of targeted, high-performance derivatives.
High-Throughput Screening Automation, miniaturization, rapid data acquisition. bmglabtech.comTo rapidly screen large libraries of derivatives to identify "hits" with desired material properties (e.g., plasticizing efficiency, thermal stability).
Microfluidics Low sample volume, precise reaction control, rapid analysis. mdpi.comTo enable the rapid, safe, and resource-efficient synthesis of a wide range of derivatives for screening and optimization.

This table is interactive and outlines the strategic application of modern research paradigms.

Environmental and Economic Considerations in Future Research Paradigms

While exploring the functional applications of Methanesulfonamide, N,N-dioctyl- and its derivatives, it is imperative to integrate environmental and economic considerations from the earliest stages of research.

Environmental Impact: The widespread use of sulfonamides in pharmaceuticals has led to concerns about their environmental fate and the potential for promoting antibiotic resistance. researchgate.netnih.gov Although N,N-dioctyl-methanesulfonamide is not an antibiotic, its sulfonamide core raises questions about its persistence, biodegradability, and potential transformation products in the environment. Future research must include:

Biodegradation Studies: Assessing the susceptibility of the compound and its derivatives to microbial degradation in soil and water. The long alkyl chains might be biodegradable, but the fate of the sulfonamide core needs investigation.

Toxicity Assessment: Evaluating the ecotoxicity of the parent compound and its potential breakdown products on relevant aquatic and terrestrial organisms. Studies on other short-chain sulfonamides have shown that the functional head group can significantly impact bioactivity and toxicity. nih.gov

Life Cycle Analysis: A comprehensive analysis of the environmental impact of a potential product, from synthesis to disposal or recycling.

Economic Viability: For any material to be commercially successful, it must be economically viable. The economic paradigm for future research should focus on:

Green Synthesis Routes: Developing synthetic pathways that use renewable starting materials, minimize waste, and avoid hazardous reagents and solvents. This not only reduces environmental impact but can also lower production costs.

Scalability: Ensuring that the chosen synthetic methods are scalable from the laboratory bench to industrial production levels without a prohibitive increase in cost or complexity.

Performance-to-Cost Ratio: The new materials must offer a clear performance advantage over existing products to justify their cost. Research should target applications where the unique properties of these sulfonamide-based materials provide a significant benefit that the market is willing to pay for.

By embedding these environmental and economic principles into the research and development process, scientists can guide the discovery of novel materials that are not only high-performing but also sustainable and commercially feasible.

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